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molecular formula C11H18Cl2N2 B077394 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE CAS No. 13078-13-2

1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE HYDRATE

Cat. No. B077394
M. Wt: 212.72 g/mol
InChI Key: QJNWTYUDISMTMR-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

A mixture of 1-(3-methylphenyl)piperazine dihydrochloride and 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine was allowed to react by General Synthetic Method 4. The crude product was purified by hplc using a Waters XTerra C18 column (5μ silica, 19 mm diameter, 100 mm length) eluted with decreasingly polar mixtures of water (containing 0.1% aqueous ammonia) and acetonitrile as eluents to give 6-[4-(3-methylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.Cl[C:17]1[CH:18]=[CH:19][C:20]2[N:21]([C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=2)[N:22]=1>>[CH3:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:15][CH2:14][N:13]([C:17]3[CH:18]=[CH:19][C:20]4[N:21]([C:23]([C:26]([F:27])([F:29])[F:28])=[N:24][N:25]=4)[N:22]=3)[CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react by General Synthetic Method 4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by hplc
WASH
Type
WASH
Details
eluted with decreasingly polar mixtures of water (containing 0.1% aqueous ammonia) and acetonitrile as eluents

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)N1CCN(CC1)C=1C=CC=2N(N1)C(=NN2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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